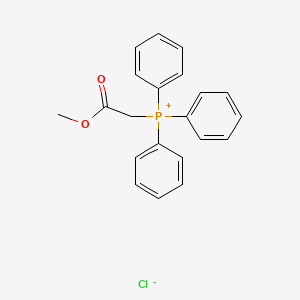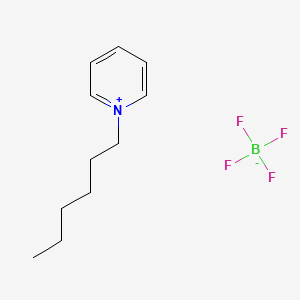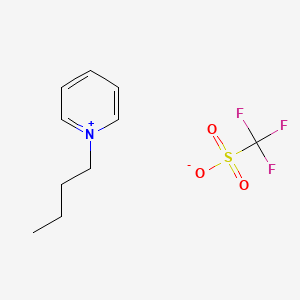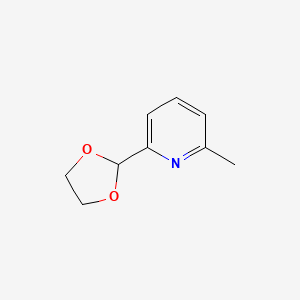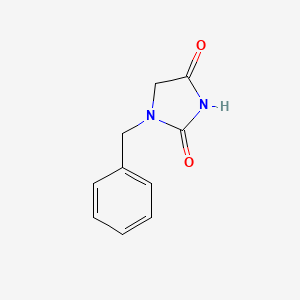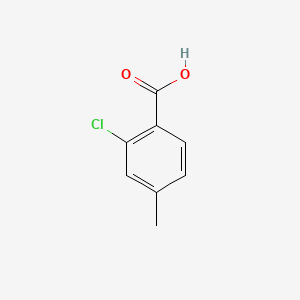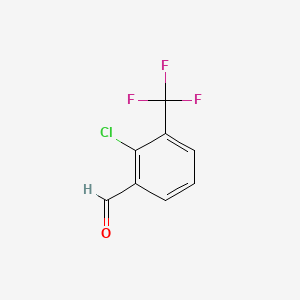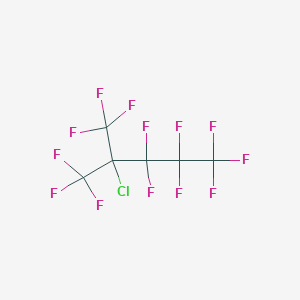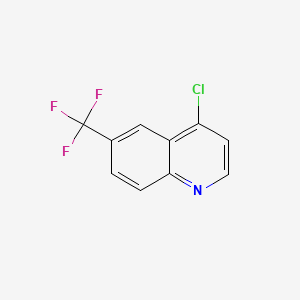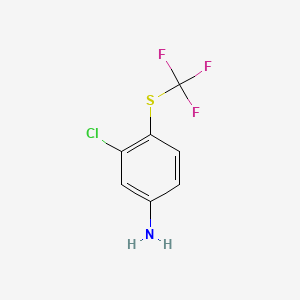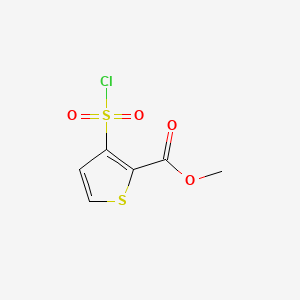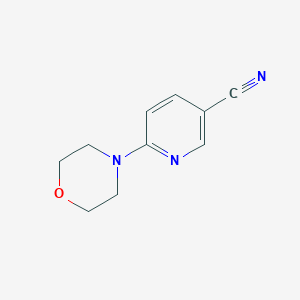![molecular formula C22H19ClN2O B1586781 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] CAS No. 27333-50-2](/img/structure/B1586781.png)
5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
Vue d'ensemble
Description
5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (CMT) is an organic compound of the spiroindoline class of molecules. It is a heterocyclic compound with a fused spiro-indoline ring system and a chlorinated naphtho[2,1-b][1,4]oxazine ring. CMT is a unique and versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
Photopharmacology
Scientific Field
Medicinal Chemistry and Pharmacology
Application Summary
The compound is used as a switching molecule in photopharmacology due to its photochromic and fluorescent properties . It can change its structure in response to light, which is useful for controlling the activity of a drug.
Methods of Application
Researchers utilize the photochromic behavior of the compound to activate or deactivate pharmacologically active molecules with light. This is done by incorporating the compound into the drug’s molecular structure.
Results Summary
The light-responsive nature of the compound allows for precise spatial and temporal control over drug activity, potentially reducing side effects and improving efficacy.
Drug Delivery
Scientific Field
Biomedical Engineering and Nanotechnology
Application Summary
The compound’s photochromic activity is exploited for targeted drug delivery systems. It can be used to create light-sensitive drug carriers that release their payload upon exposure to specific wavelengths of light .
Methods of Application
Nano-carriers containing the compound are designed to encapsulate drugs. Upon irradiation with light, the compound undergoes a structural change, triggering the release of the drug at the targeted site.
Results Summary
This method has shown promise in achieving targeted delivery, which enhances the therapeutic index of drugs and minimizes systemic exposure.
Photochromic Materials
Scientific Field
Material Science
Application Summary
The compound exhibits photochromic properties, making it suitable for creating materials that change color when exposed to light . This has applications in smart windows, glasses, and display technologies.
Results Summary
Materials incorporating the compound have demonstrated effective and reversible color changes, which can be fine-tuned by adjusting the light intensity and wavelength.
Piezochromic Materials
Scientific Field
Material Science and Engineering
Application Summary
The piezochromic behavior of the compound allows it to change color under mechanical pressure . This is useful for stress sensors and recording devices.
Methods of Application
The compound is integrated into a matrix that is sensitive to mechanical stress. When pressure is applied, the compound’s color changes, indicating the level of stress.
Results Summary
Materials with the compound have been developed to visually indicate mechanical stress, aiding in the monitoring of structural integrity.
Acidichromism
Scientific Field
Analytical Chemistry
Application Summary
Acidichromism refers to the compound’s ability to change color in the presence of acids . This property is utilized in pH sensors and indicators.
Methods of Application
The compound is used in solutions or on test strips that are exposed to different pH levels. The color change corresponds to the acidity of the environment.
Results Summary
The compound has been used to create sensitive and accurate pH indicators, with potential applications in environmental monitoring and chemical analysis.
Liquid Crystal Displays (LCDs)
Scientific Field
Optoelectronics
Application Summary
Due to its ability to change optical properties, the compound is used in the development of LCDs for better performance and energy efficiency .
Methods of Application
The compound is incorporated into the liquid crystal mixture of the display. Its light-modulating properties enhance the display’s response to electric fields.
Results Summary
Displays using the compound show improved contrast ratios and response times, contributing to the advancement of display technology.
These applications demonstrate the versatility of “5-Chloro-1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]” in various scientific fields, leveraging its unique photochromic, piezochromic, and acidichromic properties. The compound’s integration into different systems has led to advancements in drug delivery, material science, and electronic displays, among others. The quantitative data and statistical analyses of these applications would be detailed in the respective research publications and patents associated with each application.
Optical Data Storage
Scientific Field
Information Technology and Material Science
Application Summary
The compound’s photochromic properties make it suitable for use in optical data storage devices, where data can be written and read using light sources .
Methods of Application
The compound is used in the fabrication of optical discs. Data is encoded by changing the reflectivity of the disc surface through light-induced structural changes in the compound.
Results Summary
Optical storage media with this compound have shown increased data density and stability, making them promising for long-term data storage solutions.
Security Printing
Scientific Field
Security and Printing Technology
Application Summary
The compound’s ability to change color under different conditions is utilized in security printing to prevent counterfeiting .
Methods of Application
It is incorporated into inks or papers used in the printing of secure documents. The color change serves as a verification feature that is difficult to replicate.
Sensors and Actuators
Scientific Field
Robotics and Sensor Technology
Application Summary
The compound’s responsive nature to external stimuli is harnessed in the development of sensors and actuators for various environmental and mechanical changes .
Methods of Application
Incorporated into sensor arrays, the compound reacts to specific stimuli, causing a measurable change in color or fluorescence, which is then converted into an electrical signal.
Results Summary
Sensors using this compound are highly sensitive and provide real-time monitoring capabilities for a wide range of applications.
Smart Textiles
Scientific Field
Textile Engineering and Wearable Technology
Application Summary
The compound is used in smart textiles that can change color or pattern in response to environmental factors, enhancing functionality and aesthetics .
Methods of Application
Textiles are treated with the compound, allowing them to interact with light, temperature, or mechanical stress, leading to a visible change in the fabric.
Results Summary
Smart textiles with this compound have been developed for fashion, military, and healthcare applications, providing adaptive camouflage or visual indicators of environmental conditions.
Molecular Electronics
Scientific Field
Nanotechnology and Electronics
Application Summary
The compound’s electronic properties are explored for use in molecular electronics, where molecules act as electronic components .
Methods of Application
The compound is integrated into electronic circuits at the molecular level. Its ability to switch states under light allows it to function as a molecular switch or transistor.
Results Summary
Molecular electronic devices with this compound show promise for miniaturization and energy efficiency in future electronic components.
Fluorescent Probes
Scientific Field
Biochemistry and Molecular Biology
Application Summary
The fluorescence of the compound is utilized in the design of fluorescent probes for imaging and diagnostic purposes .
Methods of Application
The compound is conjugated with biomolecules and introduced into biological systems. Its fluorescence properties enable visualization under specific lighting conditions.
Results Summary
Fluorescent probes containing this compound have been used to image cellular structures and processes with high specificity and sensitivity.
These additional applications further illustrate the versatility of “5-Chloro-1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]” in scientific research, spanning across various fields and leveraging its unique properties for innovative solutions. The detailed quantitative data and statistical analyses for these applications would be available in specialized scientific publications and technical documents related to each field.
Molecular Logic Gates
Scientific Field
Computational Chemistry and Nanotechnology
Application Summary
The compound’s ability to undergo reversible structural changes makes it a candidate for constructing molecular logic gates, which are fundamental components of molecular computers .
Methods of Application
The compound is used in a solution or on a surface where its structural changes correspond to logical operations in response to external stimuli, such as light or chemical agents.
Results Summary
Molecular logic gates using this compound have been demonstrated to perform basic computational functions, paving the way for the development of molecular-scale computing devices.
Photodynamic Therapy (PDT)
Scientific Field
Oncology and Photomedicine
Application Summary
The compound’s photoactive properties are exploited in PDT, a treatment for cancer where light-sensitive compounds are activated by light to produce cytotoxic species .
Methods of Application
The compound is conjugated with targeting molecules and introduced into the body. Upon irradiation with light at the tumor site, it produces reactive oxygen species that can kill cancer cells.
Results Summary
PDT using this compound has shown potential in selectively destroying cancer cells while sparing healthy tissue, offering a less invasive treatment option.
Holographic Data Storage
Scientific Field
Optics and Data Storage Technology
Application Summary
The photochromic nature of the compound allows it to be used in holographic data storage systems, which can store information in three dimensions for higher density storage .
Methods of Application
The compound is incorporated into holographic media. Data is recorded and retrieved through the light-induced changes in the optical properties of the compound.
Results Summary
Holographic storage devices with this compound have exhibited increased storage capacity and data transfer rates compared to traditional optical storage methods.
Anti-Counterfeiting Measures
Scientific Field
Security and Material Science
Application Summary
The unique color-changing properties of the compound are used in anti-counterfeiting measures for currency, legal documents, and high-value products .
Methods of Application
The compound is integrated into inks or materials that exhibit a distinct color change under specific conditions, serving as a security feature that is difficult to replicate.
Results Summary
Products and documents with this compound have enhanced security against counterfeiting, as the color change provides a clear indication of authenticity.
Environmental Sensing
Scientific Field
Environmental Science and Analytical Chemistry
Application Summary
The compound’s sensitivity to various environmental factors is utilized in sensors that can detect pollutants, toxins, or changes in environmental conditions .
Methods of Application
Sensors containing the compound change color or fluorescence in response to specific environmental stimuli, providing a visual or measurable indication of the presence of certain substances.
Results Summary
Environmental sensors using this compound have been effective in monitoring air and water quality, contributing to pollution control and environmental protection efforts.
Quantum Computing
Scientific Field
Quantum Physics and Information Technology
Application Summary
The compound’s molecular properties are being explored for potential use in quantum computing, where quantum bits (qubits) operate based on the principles of quantum mechanics .
Propriétés
IUPAC Name |
5'-chloro-1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-21(2)17-12-15(23)9-10-18(17)25(3)22(21)13-24-20-16-7-5-4-6-14(16)8-11-19(20)26-22/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQUQTUKIYWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384698 | |
| Record name | Photorome II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] | |
CAS RN |
27333-50-2 | |
| Record name | Photorome II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-(3H)naphth[2,1-b](1,4)oxazine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




